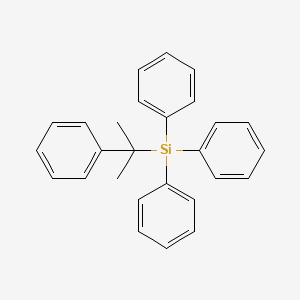

Triphenyl(2-phenylpropan-2-yl)silane

説明

Triphenyl(2-phenylpropan-2-yl)silane (CAS No. 18870-36-5, molecular formula C27H26Si) is a silane derivative featuring a triphenylsilyl group bonded to a 2-phenylpropan-2-yl moiety . This compound is structurally characterized by its bulky aromatic substituents, which confer unique steric and electronic properties. It serves as a reagent in organic synthesis, particularly in photochemical reactions, as demonstrated in the preparation of (S)-4-methyl-3,4-diphenylpentanal under trifluoroacetic acid catalysis . Its <sup>1</sup>H NMR spectrum (in CDCl3) reveals a singlet at δ 1.55 ppm for the six equivalent methyl protons on the 2-phenylpropan-2-yl group, alongside aromatic resonances at δ 7.45–7.26 ppm .

特性

CAS番号 |

18870-36-5 |

|---|---|

分子式 |

C27H26Si |

分子量 |

378.6 g/mol |

IUPAC名 |

triphenyl(2-phenylpropan-2-yl)silane |

InChI |

InChI=1S/C27H26Si/c1-27(2,23-15-7-3-8-16-23)28(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |

InChIキー |

JQKMATRAHPVREU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-phenylpropan-2-yl)silane typically involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of 2-phenylpropan-2-yl chloride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .

Industrial Production Methods

Industrial production of Triphenyl(2-phenylpropan-2-yl)silane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and reduce production costs .

化学反応の分析

Types of Reactions

Triphenyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.

Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have various applications in chemical synthesis and industrial processes .

科学的研究の応用

Triphenyl(2-phenylpropan-2-yl)silane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.

Biology: The compound is studied for its potential use in biological systems, including as a component in drug delivery systems and as a probe for studying biological interactions.

Medicine: Research is ongoing into the potential therapeutic applications of Triphenyl(2-phenylpropan-2-yl)silane, including its use in the development of new pharmaceuticals.

Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.

作用機序

The mechanism of action of Triphenyl(2-phenylpropan-2-yl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its action include the formation of intermediate complexes and the transfer of functional groups to the target molecules .

類似化合物との比較

Substituent Variations: Triphenyl vs. Trimethyl Groups

Trimethyl(2-phenylpropan-2-yl)silane (C12H18Si):

This compound replaces the triphenylsilyl group with a trimethylsilyl group, significantly reducing steric bulk. The lower steric hindrance enhances reactivity in nucleophilic substitutions or catalytic processes. For example, it was used in a photochemical carbon-carbon bond-forming reaction with cinnamaldehyde, achieving moderate yields .- Key Difference : Trimethylsilyl derivatives generally exhibit faster reaction kinetics in sterically demanding environments compared to triphenyl analogs.

Triphenyl(prop-2-yn-1-yl)silane (C21H18Si):

Featuring a propargyl group instead of 2-phenylpropan-2-yl, this compound crystallizes in a triclinic system (space group P1) with distinct lattice parameters (a = 9.6668 Å, b = 9.6857 Å, c = 10.1178 Å) . The linear alkyne group enables participation in click chemistry or cycloadditions, unlike the branched 2-phenylpropan-2-yl group.

Functional Group Modifications

Triphenyl(oxiran-2-ylmethyl)silane (Compound 18 in ):

This derivative incorporates an epoxy group, enabling ring-opening reactions with nucleophiles (e.g., amines, acids). Such reactivity is absent in Triphenyl(2-phenylpropan-2-yl)silane, which lacks electrophilic sites.- Synthetic Utility : The epoxy group expands applications in polymer chemistry or drug synthesis.

- Triphenyl(1-phenylethoxy)silane (C26H24OSi): Substitution of the 2-phenylpropan-2-yl group with a 1-phenylethoxy moiety introduces an oxygen atom, altering electronic properties. This compound was synthesized in 95% yield via GP4 methodology, highlighting its stability under mild conditions .

Fluorinated Analogues

- 4-((Triphenyl)silyl)-3-fluorobutane-1,2-diol (Compound 14 in ):

Fluorination at the C3 position introduces strong electron-withdrawing effects, influencing hydrolysis rates and hydrogen-bonding interactions. This contrasts with the electron-donating 2-phenylpropan-2-yl group in the target compound.- Application : Fluorinated silanes are valuable in medicinal chemistry for modulating bioavailability.

Data Table: Comparative Analysis of Key Silane Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。